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Compound of Interest

Compound Name:
1,2,3,4,5,6,7,8-

Octahydrophenanthrene

CAS No.: 5325-97-3

Cat. No.: B1266262

Get Quote

1,2,3,4,5,6,7,8-Octahydrophenanthrene (C₁₄H₁₈) is a saturated derivative of the polycyclic

aromatic hydrocarbon (PAH) phenanthrene.[1][2] Its structure, featuring a central

cyclohexadiene ring fused with two cyclohexene rings, presents a unique case for structural

analysis. In the fields of petrochemical analysis, environmental science, and drug development,

the unambiguous identification of such molecules is paramount. Electron Ionization Mass

Spectrometry (EI-MS) stands as a cornerstone technique for this purpose, providing not just the

molecular weight but also a distinct fragmentation "fingerprint" that reveals the underlying

molecular architecture.[3][4]

When a molecule like octahydrophenanthrene is subjected to EI, it is bombarded with high-

energy electrons (typically 70 eV). This process ejects an electron from the molecule, creating

an energetically unstable radical cation known as the molecular ion (M⁺•).[3][5] This unstable

ion rapidly undergoes a series of fragmentation reactions to yield smaller, more stable charged

fragments. This guide provides a detailed analysis of these fragmentation pathways, offering

researchers a framework for identifying and characterizing 1,2,3,4,5,6,7,8-
octahydrophenanthrene and related structures.
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Experimental Protocol: A Standard Approach for
GC-EI-MS Analysis
To generate the fragmentation data discussed herein, a standard gas chromatography-mass

spectrometry (GC-MS) workflow is typically employed. This approach ensures the separation of

the analyte from complex mixtures and provides high-quality mass spectra.

Step-by-Step GC-MS Protocol:

Sample Preparation: A dilute solution of the analyte is prepared in a volatile organic solvent

(e.g., hexane or dichloromethane).

Injection: A small volume (typically 1 µL) of the sample is injected into the GC inlet, which is

heated to ensure rapid vaporization.

Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., Helium)

through a capillary column (e.g., a 30m DB-5ms). The column oven temperature is

programmed to ramp up, separating compounds based on their boiling points and affinity for

the column's stationary phase.

Ionization: As the analyte elutes from the GC column, it enters the ion source of the mass

spectrometer, where it undergoes electron ionization at a standard energy of 70 eV.

Mass Analysis: The resulting ions (the molecular ion and its fragments) are accelerated and

separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge ratio

(m/z).

Detection: An electron multiplier detects the ions, generating a signal proportional to the ion

abundance. The resulting data is plotted as a mass spectrum—a graph of relative ion

intensity versus m/z.

Analysis of the Mass Spectrum
The EI mass spectrum of 1,2,3,4,5,6,7,8-octahydrophenanthrene is characterized by a

distinct set of peaks that correspond to specific fragmentation events.
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The Molecular Ion (M⁺•)
The molecular ion peak appears at m/z 186, consistent with the molecule's chemical formula

(C₁₄H₁₈) and molecular weight of 186.29 g/mol .[1][2] The presence of a strong molecular ion

peak is typical for molecules with cyclic structures, which lend a degree of stability to the parent

ion.

Key Fragment Ions
The primary fragments observed in the spectrum provide the most valuable structural

information. The table below summarizes the key ions, their mass-to-charge ratios, and their

proposed origins.

m/z
Proposed
Formula/Structure

Loss from
Precursor

Fragmentation
Pathway

186 [C₁₄H₁₈]⁺• - Molecular Ion (M⁺•)

158 [C₁₂H₁₄]⁺•
Neutral loss of C₂H₄

(Ethene)

Retro-Diels-Alder

Reaction

143 [C₁₁H₁₁]⁺
Loss of •CH₃ (Methyl

radical)

Cleavage from m/z

158

130 [C₁₀H₁₀]⁺•
Neutral loss of C₂H₄

(Ethene)

Sequential Retro-

Diels-Alder

129 [C₁₀H₉]⁺
Loss of •H (Hydrogen

radical)

Hydrogen loss from

m/z 130

115 [C₉H₇]⁺
Loss of •CH₃ (Methyl

radical)

Cleavage from m/z

130

Data interpreted from the NIST Standard Reference Database.[1][6]

Core Fragmentation Mechanisms
The fragmentation of 1,2,3,4,5,6,7,8-octahydrophenanthrene is dominated by energetically

favorable reactions that are characteristic of its cyclic structure. The most significant of these is

the retro-Diels-Alder reaction.[7][8][9]
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The Primary Retro-Diels-Alder (RDA) Pathway
The most prominent initial fragmentation is the loss of 28 Da from the molecular ion (m/z 186

→ m/z 158). This corresponds to the expulsion of a neutral ethene molecule (C₂H₄). This

process is a classic retro-Diels-Alder (RDA) reaction, where one of the outer cyclohexene rings

of the molecular ion cleaves.[10] This is a concerted pericyclic reaction that is highly favorable

in the gas phase and is a powerful diagnostic tool for the presence of cyclohexene-like

moieties.

Caption: Initial retro-Diels-Alder (RDA) fragmentation of the molecular ion.

Sequential Fragmentation and Aromatization
The fragmentation cascade often continues from the initial products. The fragment at m/z 158,

a dihydrophenanthrene radical cation, can undergo further fragmentation. A significant

subsequent peak is observed at m/z 130, corresponding to the loss of another 28 Da. This

suggests a second RDA-type reaction or rearrangement followed by the loss of another ethene

molecule.

This sequential loss of two ethene molecules (186 → 158 → 130) is a dominant feature of the

spectrum. The driving force for this process is the formation of increasingly stable, conjugated

systems. The resulting ion at m/z 130 is likely a stable biphenyl or related aromatic radical

cation.

Further fragmentation from these key ions leads to the other major peaks observed.

Formation of m/z 129 (Base Peak): The ion at m/z 130 readily loses a single hydrogen

radical (•H) to form the highly stable, even-electron cation at m/z 129. This cation is often the

most abundant ion in the spectrum (the base peak), reflecting its high stability.

Formation of m/z 143 and 115: The loss of a methyl radical (•CH₃, 15 Da) from the ions at

m/z 158 and m/z 130 gives rise to the peaks at m/z 143 and m/z 115, respectively. These

fragmentations involve bond cleavages and rearrangements within the remaining carbon

skeleton.

The overall fragmentation cascade can be visualized as a branching pathway originating from

the molecular ion.
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Click to download full resolution via product page

Caption: Major fragmentation pathways for 1,2,3,4,5,6,7,8-Octahydrophenanthrene.

Conclusion
The electron ionization mass spectrum of 1,2,3,4,5,6,7,8-octahydrophenanthrene is defined

by a logical and predictable fragmentation cascade initiated by a characteristic retro-Diels-Alder

reaction. The sequential loss of two ethene molecules (m/z 186 → 158 → 130) is the key

diagnostic feature, confirming the presence of two saturated six-membered rings fused to a

central core. Subsequent losses of hydrogen and methyl radicals from these primary fragments

produce other significant ions, including the stable base peak at m/z 129. Understanding this

fragmentation pattern provides researchers with a robust method for the confident identification

of this molecule and offers mechanistic insights that can be extrapolated to the analysis of

other partially saturated polycyclic systems.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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